Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : This chemical is used in synthesizing spirocyclic 3-oxotetrahydrofurans, which are pivotal in creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
- Development of Bifunctional Compounds : Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that offers a convenient entry point for novel compounds complementing piperidine ring systems (Meyers et al., 2009).
- NMR Spectroscopy for Absolute Configuration : The absolute configuration of similar compounds has been determined using NOESY correlations and chemical shift anisotropy calculations (Jakubowska et al., 2013).
- Mn(III)-Based Synthesis : Mn(III)-based reactions have been employed to synthesize 2-oxa-7-azaspiro[4.4]nonanediones, a process that involves maintaining the integrity of the pyrrolidinedione ring (Huynh et al., 2017).
- X-Ray Diffraction Analysis : The molecular structure of related compounds has been determined through X-ray diffraction, providing insights into their bicyclic nature comprising lactone and piperidine rings (Moriguchi et al., 2014).
Catalysis and Organic Synthesis
- Catalytic Hydrogenation : Certain methyl esters undergo transformation under catalytic hydrogenation conditions to form substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, involving N-O bond cleavage and imine formation (Sukhorukov et al., 2008).
- Synthetic Approaches to Spiroaminals : The compound is central to the synthesis of spiroaminals, which are core structures in natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).
Crystallography and Conformational Studies
- Mirror Symmetry in Molecular Structure : Studies have reported the crystal structure of related compounds, highlighting aspects like mirror symmetry and the chair conformation of hexahydropyrimidine rings (Dong et al., 1999).
- Conformational Study of Fragments : The conformation of 3,6-dihydro-2H-1,4-oxazin-2-one fragments in stereo-isomers has been studied using X-ray diffraction, contributing to the understanding of unnatural cyclic α-amino acids (Żesławska et al., 2017).
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(22,23)26-15-11-19(24-12-15)9-10-20(13-19)17(21)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOSUIMABBXDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(CCN(C3)C(=O)OC(C)(C)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110126 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-32-7 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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